2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene
CAS No.: 1713163-16-6
Cat. No.: VC2763722
Molecular Formula: C9H7BrF3NO3
Molecular Weight: 314.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1713163-16-6 |
---|---|
Molecular Formula | C9H7BrF3NO3 |
Molecular Weight | 314.06 g/mol |
IUPAC Name | 2-bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene |
Standard InChI | InChI=1S/C9H7BrF3NO3/c10-7-5-6(1-2-8(7)14(15)16)17-4-3-9(11,12)13/h1-2,5H,3-4H2 |
Standard InChI Key | GJWDHMVBTMNMJO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1OCCC(F)(F)F)Br)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1OCCC(F)(F)F)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
Molecular Structure and Formula
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is a substituted benzene derivative characterized by four key functional groups attached to the aromatic ring: a bromine atom at position 2, a nitro group at position 1, and a 3,3,3-trifluoropropoxy chain at position 4. The predicted molecular formula for this compound would be C9H7BrF3NO3, similar to that of the structurally related 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene which has the same molecular formula . The molecular weight can be estimated at approximately 314 g/mol, based on comparable brominated nitrobenzenes with trifluoropropoxy substituents.
Structural Comparison with Similar Compounds
The structure of 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene differs from several related compounds found in the literature. Table 1 summarizes these structural comparisons:
The target compound differs from 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene primarily in the positional arrangement of the functional groups on the benzene ring, which would affect its chemical reactivity and physical properties.
Physical and Chemical Properties
Predicted Physical Properties
Based on the structural similarities with other brominated nitrobenzenes containing fluorinated substituents, the following physical properties can be predicted for 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid at room temperature | Common for brominated aromatic compounds |
Color | Pale yellow to amber | Typical for nitroaromatic compounds |
Melting Point | 60-90°C | Based on similar brominated nitrobenzenes |
Boiling Point | 270-300°C | Extrapolated from similar compounds with trifluoropropoxy substituents |
Solubility | Low solubility in water; soluble in organic solvents like acetone, dichloromethane | Characteristic of halogenated aromatic compounds |
Density | 1.5-1.7 g/cm³ | Typical range for brominated aromatics with fluorinated substituents |
Chemical Reactivity
The chemical behavior of 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene would be influenced by its functional groups:
Synthesis and Preparation Methods
Sequential Functionalization Approach
A possible synthetic route could involve:
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Starting with a 4-hydroxybenzene derivative
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O-alkylation with 3,3,3-trifluoropropyl halide to introduce the trifluoropropoxy group
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Nitration of the aromatic ring under controlled conditions
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Selective bromination at the ortho position to the nitro group
This approach would be similar to synthetic pathways used for other substituted benzene derivatives with multiple functional groups.
Alternative Approach Based on Related Compounds
Drawing from the preparation method of 4-bromo-2-nitrobenzotrifluoride described in patent CN102491901A, a multi-step process could be envisioned:
"The preparation method of 4-bromo-2-nitrobenzotrifluoride is to obtain 4-bromo-2-nitrobenzotrifluoride through four steps of nitration, ammoniation..."
Adapting this approach, the synthesis might involve:
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Nitration of an appropriate benzene derivative
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Introduction of the trifluoropropoxy group
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Selective bromination
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Purification steps to isolate the target compound
Reaction Conditions
Based on similar bromination and nitration reactions documented for related compounds, the following reaction conditions might be suitable:
Reaction Step | Reagents | Conditions | Considerations |
---|---|---|---|
Nitration | HNO3/H2SO4 mixture | 0-10°C, 2-4 hours | Temperature control critical to achieve regioselectivity |
Trifluoropropoxy Introduction | 3,3,3-trifluoropropanol, base (K2CO3) | 70-90°C, polar aprotic solvent (DMF) | Nucleophilic substitution conditions |
Bromination | Br2 or NBS | Room temperature, suitable solvent (CCl4 or CH2Cl2) | Regioselectivity guided by existing substituents |
Analytical Characterization
Spectroscopic Properties
The spectroscopic profile of 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene would be expected to show characteristic features:
NMR Spectroscopy
In the 1H NMR spectrum, the aromatic protons would appear as a complex pattern in the region of δ 7.0-8.5 ppm, with the exact splitting pattern determined by their specific positions relative to the substituents. The methylene protons of the trifluoropropoxy group would likely appear as two sets of signals: one closer to δ 4.0-4.5 ppm (adjacent to the oxygen) and another around δ 2.5-3.0 ppm (adjacent to the CF3 group).
Infrared Spectroscopy
Key IR absorption bands would include:
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NO2 asymmetric and symmetric stretching (~1550 and ~1350 cm-1)
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C-O stretching (~1250-1200 cm-1)
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C-F stretching (~1100-1000 cm-1)
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C-Br stretching (~650-500 cm-1)
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Aromatic C-H stretching (~3100-3000 cm-1)
Mass Spectrometry
The mass spectrum would likely show characteristic isotope patterns due to the presence of bromine (79Br and 81Br isotopes in approximately equal abundance), creating distinctive M and M+2 peaks of similar intensity.
Compound | Formula | Cup-Burner Value (%) |
---|---|---|
1-bromo-3,3,3-trifluoropropene | CHBr=CHCF3 | 4.5 |
3-bromo-3,3-difluoropropene | CH2=CHCBrF2 | 4.5 |
1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | C6BrF4CF3 | 4.3 |
While these values are for different compounds, they suggest potential applications for similar brominated compounds with fluorinated substituents .
Research Gaps and Future Directions
Identified Knowledge Gaps
Several knowledge gaps exist regarding 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene:
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Lack of published synthetic methods specifically for this compound
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Absence of experimental physical property data
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Limited information on reaction selectivity and regioselectivity in its preparation
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No documented applications in the scientific literature
Recommended Research Directions
Future research could focus on:
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Development of efficient and selective synthetic routes
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Comprehensive characterization of physical and chemical properties
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Investigation of its potential as a building block for pharmaceuticals or agrochemicals
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Exploration of structure-activity relationships in comparison with related compounds
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Assessment of environmental impact and degradation pathways
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